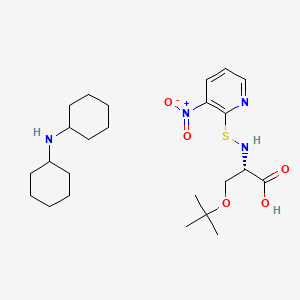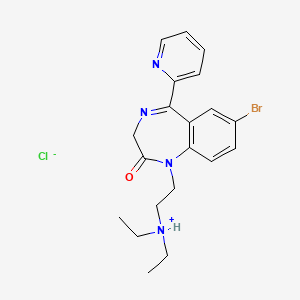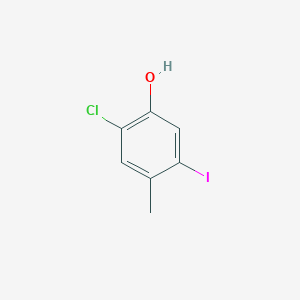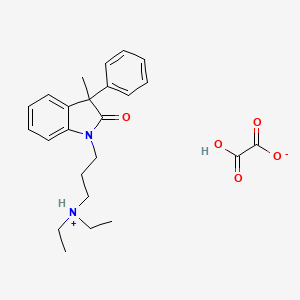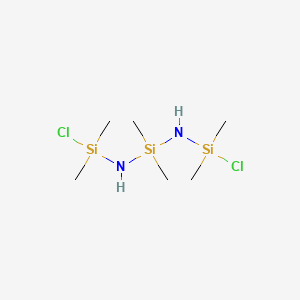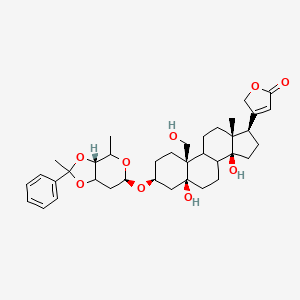
Acetophenonehelveticosol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenonehelveticosol is a phenolic compound that belongs to the class of acetophenones. These compounds are naturally occurring and can be found in various plant families and fungi strains. This compound is known for its diverse biological activities, including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetophenonehelveticosol can be synthesized through several methods. One common method involves the reaction of aryl triflates with a mixture of tetramethyltin (SnMe₄), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et₃N) in dimethylformamide (DMF) at 60°C . Another method involves the oxidation of ethylbenzene using heterogeneous catalysts, which is a promising approach for the selective production of acetophenones .
Industrial Production Methods
Industrially, acetophenones are often produced via the decomposition of cumene hydroperoxide in the presence of a copper catalyst at temperatures ranging from 50 to 150°C . This method is part of the Hock process, which is primarily used for phenol production but also yields acetophenones as byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenonehelveticosol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of acetophenones typically yields secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst is a common method for introducing acyl groups.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, secondary alcohols, and various substituted acetophenones .
Wissenschaftliche Forschungsanwendungen
Acetophenonehelveticosol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of acetophenonehelveticosol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to its antimicrobial and antioxidant effects. The compound’s ability to interact with cellular membranes and proteins also contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: A simpler aromatic ketone with similar chemical properties but less complex biological activities.
Phenylacetic Acid: Shares structural similarities but differs in its reactivity and applications.
Benzophenone: Another aromatic ketone with distinct uses in the production of UV-blocking agents.
Uniqueness
Its unique combination of chemical reactivity and biological efficacy makes it a valuable compound for various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
35811-16-6 |
|---|---|
Molekularformel |
C37H50O9 |
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
3-[(3S,5S,10R,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C37H50O9/c1-22-32-29(45-34(3,46-32)24-7-5-4-6-8-24)18-31(43-22)44-25-9-14-35(21-38)27-10-13-33(2)26(23-17-30(39)42-20-23)12-16-37(33,41)28(27)11-15-36(35,40)19-25/h4-8,17,22,25-29,31-32,38,40-41H,9-16,18-21H2,1-3H3/t22?,25-,26+,27?,28?,29?,31-,32+,33+,34?,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
QNBADHCGFQKPKR-OMFYFAIKSA-N |
Isomerische SMILES |
CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C8=CC=CC=C8 |
Kanonische SMILES |
CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


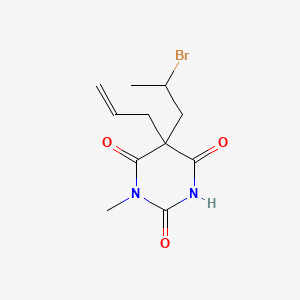
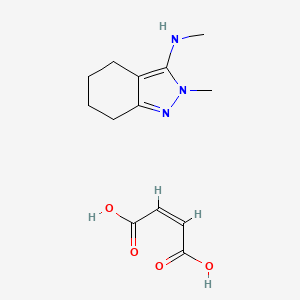
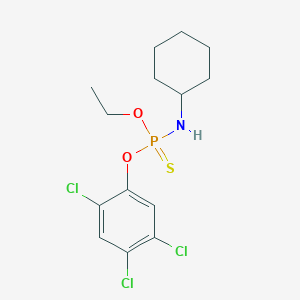
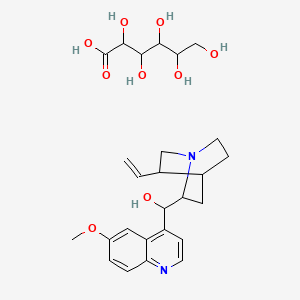
![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
